molecular formula C11H10N4O4S B5151064 4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide

4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide

Cat. No. B5151064
M. Wt: 294.29 g/mol
InChI Key: FSSLALWOTRNRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as N-(5-nitro-2-pyridyl)-4-toluenesulfonamide or N-(5-nitro-2-pyridyl)-p-toluenesulfonamide and has been used in various studies related to cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of abnormal cells. It has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide in lab experiments include its high potency and selectivity towards cancer cells, as well as its well-established synthesis method. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on 4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide. One potential direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Another direction is to study its potential use in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, further studies are needed to determine its safety and efficacy in vivo and its potential use as a clinical drug.

Synthesis Methods

The synthesis of 4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide involves the reaction of 5-nitro-2-pyridineamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide has been extensively used in scientific research for its potential therapeutic applications. This compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells.

properties

IUPAC Name

4-[(5-nitropyridin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c12-20(18,19)10-4-1-8(2-5-10)14-11-6-3-9(7-13-11)15(16)17/h1-7H,(H,13,14)(H2,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSLALWOTRNRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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